molecular formula C27H38N6O9 B1447059 Suc-ala-ala-pro-ile-pna CAS No. 72682-77-0

Suc-ala-ala-pro-ile-pna

货号 B1447059
CAS 编号: 72682-77-0
分子量: 590.6 g/mol
InChI 键: NPMRWZCVKXKVKM-USAWPYOZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Suc-ala-ala-pro-ile-pna is an enzyme that belongs to the family of zymogens . It is a tetrapeptide that is synthesized in the cytosol and transported into the lumen of the intestine, where it is cleaved by trypsin to form pepsin A . In humans, this enzyme has been localized to the duodenum and jejunum .


Synthesis Analysis

The synthesis of Suc-ala-ala-pro-ile-pna has been reported . Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .


Molecular Structure Analysis

The molecular formula of Suc-ala-ala-pro-ile-pna is C30H36N6O9 . The molecular weight is 624.64 g/mol .


Chemical Reactions Analysis

Suc-ala-ala-pro-ile-pna is an excellent substrate for porcine pancreatic elastase . It is also a substrate for α-lytic protease .


Physical And Chemical Properties Analysis

Suc-ala-ala-pro-ile-pna appears as a white to off-white powder . It has a storage temperature of less than -15°C .

科学研究应用

  • Chymotrypsin and Human Pancreatic Elastase Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” is a specific and sensitive substrate for chymotrypsin and human pancreatic elastase .
    • Method : The compound is used in enzyme assays where it is enzymatically cleaved to yield 4-nitroaniline, which produces a yellow color under alkaline conditions .
    • Results : The substrate has been used to determine chymotrypsin activity .
  • Cathepsin G and Chymase Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” is also hydrolyzed by cathepsin G and chymase .
    • Method : The compound is used as a substrate in proteolytic activity assays .
    • Results : The substrate has been used for cathepsin G assay in bone marrow lysates .
  • Peptidyl Prolyl cis-trans Isomerases (PPIases) Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
    • Method : The substrate is used in enzyme assays where it is enzymatically cleaved .
    • Results : The substrate has been used in an improved coupled assay for PPIase activity determination .
  • Alkaline Proteases Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” may be used for assays of other enzymes, such as alkaline proteases .
    • Method : The compound is used in enzyme assays where it is enzymatically cleaved .
    • Results : The substrate has been used to determine the activity of alkaline proteases .
  • Leukocyte Elastase Studies

    • Field : Biochemistry and Molecular Biology
    • Application : This product has been used as a substrate to determine the activity of leukocyte elastase .
    • Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
    • Results : The substrate has been used to determine the activity of leukocyte elastase .
  • Prolyl Endopeptidase (PEP) Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” is a peptide that serves as a substrate to detect the activity and stability of prolyl endopeptidase (PEP) .
    • Method : The compound is used in enzyme assays where it is enzymatically cleaved .
    • Results : The substrate has been used to determine the activity of PEP .
  • Subtilisin Carlsberg Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” has been used in proteolytic activity assay of serine protease subtilisin carlsberg (SC) .
    • Method : The compound is used in enzyme assays where it is enzymatically cleaved .
    • Results : The substrate has been used to determine the activity of subtilisin carlsberg .
  • Neutrophil Elastase, Trypsin and Chymotrypsin Studies

    • Field : Biochemistry and Molecular Biology
    • Application : This product has been used as a substrate for neutrophil elastase, trypsin and chymotrypsin in protease assay .
    • Method : In this assay: 25 μL of the enzyme solution was added to 1.8 mL of the substrate solution in 0.1 M HEPES buffer (pH 7.5), containing 0.5 M NaCl and 10% DMSO at 25 °C. The rate of substrate hydrolysis (the formation of p-nitroaniline) was measured at 410 nm at pH 7.5 .
    • Results : The substrate has been used to determine the activity of neutrophil elastase, trypsin and chymotrypsin .
  • Prostate-Specific Antigen (PA) Studies

    • Field : Biochemistry and Molecular Biology
    • Application : “Suc-ala-ala-pro-ile-pna” is a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .
    • Method : The compound is used in enzyme assays where it is enzymatically cleaved .
    • Results : The substrate has been used to determine the activity of PA .

安全和危害

Suc-ala-ala-pro-ile-pna is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

属性

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMRWZCVKXKVKM-USAWPYOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-ala-ala-pro-ile-pna

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
C Koehl, CG Knight, JG Bieth - Journal of Biological Chemistry, 2003 - ASBMB
Neutrophil proteinase 3 (Pr3) and elastase (NE) may cause lung tissue destruction in emphysema and cystic fibrosis. These serine proteinases have similar P 1 specificities. We have …
Number of citations: 51 www.jbc.org
EG Del Mar, C Largman, JW Brodrick, M Fassett… - Biochemistry, 1980 - ACS Publications
Eric G. Del Mar, Corey Largman, James W. Brodrick, Maria Fassett, and Michael C. Geokas* abstract: The substrate specificity of human pancreatic elastase 2 was investigated by using …
Number of citations: 128 pubs.acs.org
J Polanowska, I Krokoszynska, H Czapinska… - … et Biophysica Acta (BBA …, 1998 - Elsevier
A series of tetrapeptide p-nitroanilide substrates of the general formula: suc-Ala-Ala-Pro-Aaa-p-nitroanilide was used to map the S 1 binding pocket of human cathepsin G. Based on the …
Number of citations: 95 www.sciencedirect.com
M Asahi, R Lindquist, K Fukuyama… - Biochemical …, 1985 - portlandpress.com
Two extracellular proteinases that probably play a central role in the metabolism and pathogenesis of the most common dermatophyte of man, Trichophyton rubrum, were purified to …
Number of citations: 161 portlandpress.com
GI Berglund, AO Smalas, H Outzen… - … marine biology and …, 1998 - researchgate.net
An elastase I-like enzyme was purified to homogeneity from the pyloric caeca of North Atlantic. salmon (Salmo salar) and compared with porcine elastase I. The molecular weight and …
Number of citations: 44 www.researchgate.net
C Largman - Biochemistry, 1983 - ACS Publications
The pancreatic serineproteases are related by extensive se-quence homology, maintenance of crucial active site catalytic residues, and highly conserved three-dimensional structure. X-…
Number of citations: 50 pubs.acs.org
U Karlson, G Pejler, B Tomasini-Johansson… - Journal of Biological …, 2003 - ASBMB
Chymases are mast cell serine proteases with chymotrypsin-like primary substrate specificity. Amino acid sequence comparisons of α-chymases from different species indicated that …
Number of citations: 74 www.jbc.org
JC Groppe, DE Morse - Archives of biochemistry and biophysics, 1993 - Elsevier
… assayed, with the exception of Suc-Ala-Ala-Pro-Ile-pNA. Determination of the kinetic constants for the hydrolysis of Suc-AlaAla–Pro-Ile-pNA required substrate concentrations of O.5, 1.0, …
Number of citations: 41 www.sciencedirect.com
M Ksiazek, AY Karim, D Bryzek, JJ Enghild… - Biological …, 2015 - degruyter.com
The genome of Tannerella forsythia, an etiological factor of chronic periodontitis, contains several genes encoding putative proteases. Here, we characterized a subtilisin-like serine …
Number of citations: 35 www.degruyter.com
FE Cohen, LM Gregoret, P Amiri, K Aldape, J Railey… - Biochemistry, 1991 - ACS Publications
Revised Manuscript Received July 9, 1991 abstract: Computer modeling of the three-dimensional structure of an enzyme, based upon its primary sequence alone, isa potentially …
Number of citations: 83 pubs.acs.org

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